molecular formula C21H25N5O B4882563 5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine

5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine

Katalognummer B4882563
Molekulargewicht: 363.5 g/mol
InChI-Schlüssel: AHBIVZTUEGAECR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine, also known as CTX-0294885, is a small molecule inhibitor that has been developed for the treatment of various diseases. This compound has been found to be effective in inhibiting the activity of a specific protein, which is involved in the development of several diseases.

Wirkmechanismus

5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine works by inhibiting the activity of a specific protein, which is involved in the development of several diseases. This protein is known as Bruton's tyrosine kinase (BTK), which plays a crucial role in the development and activation of immune cells. By inhibiting BTK, 5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine can reduce the activity of immune cells, which can help to reduce inflammation and prevent the development of autoimmune disorders.
Biochemical and Physiological Effects:
5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been found to reduce the activity of immune cells, which can help to reduce inflammation and prevent the development of autoimmune disorders. 5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine has also been shown to have anti-cancer activity, as it can inhibit the growth and proliferation of cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine is its specificity for BTK, which can help to reduce the risk of off-target effects. This compound has also been shown to have good pharmacokinetic properties, which can help to improve its efficacy and safety. However, one of the limitations of 5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine is its relatively low potency, which may limit its clinical efficacy.

Zukünftige Richtungen

There are several future directions for the development of 5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine. One of the main areas of focus is the development of more potent analogs of this compound, which can improve its clinical efficacy. Another area of focus is the evaluation of 5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine in combination with other therapies, which can help to improve its therapeutic potential. Additionally, the development of biomarkers for patient selection and monitoring may help to improve the clinical development of this compound.
Conclusion:
5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine is a small molecule inhibitor that has been developed for the treatment of various diseases. This compound has been found to be effective in inhibiting the activity of a specific protein, which is involved in the development of several diseases. 5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine has several advantages and limitations for lab experiments, and there are several future directions for the development of this compound. Overall, 5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine has the potential to be a promising therapeutic agent for the treatment of various diseases.

Synthesemethoden

The synthesis of 5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine involves several steps, including the reaction of 4-cyclohexylphenyl isocyanate with 3-ethyl-5-(hydroxymethyl)isoxazole, followed by the reaction with 5-amino-1,2,4-triazole. This reaction results in the formation of 5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine, which is then purified and characterized using various analytical techniques.

Wissenschaftliche Forschungsanwendungen

5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine has been extensively studied for its potential therapeutic applications. This compound has been found to inhibit the activity of a specific protein, which is involved in the development of several diseases, including cancer, inflammation, and autoimmune disorders. 5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine has been shown to be effective in preclinical studies, and it is currently being evaluated in clinical trials for the treatment of various diseases.

Eigenschaften

IUPAC Name

5-(4-cyclohexylphenyl)-N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-1,2,4-triazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O/c1-2-18-12-19(27-26-18)13-22-21-24-20(14-23-25-21)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h8-12,14-15H,2-7,13H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBIVZTUEGAECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)CNC2=NC(=CN=N2)C3=CC=C(C=C3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.